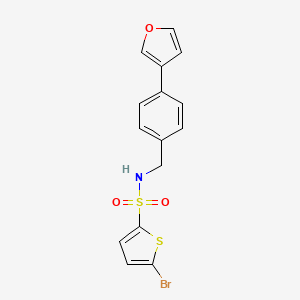

5-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-bromo-N-[[4-(furan-3-yl)phenyl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3S2/c16-14-5-6-15(21-14)22(18,19)17-9-11-1-3-12(4-2-11)13-7-8-20-10-13/h1-8,10,17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQURGRRHOSIJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(S2)Br)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide typically involves multiple steps. One common method starts with the bromination of thiophene-2-sulfonamide, followed by the introduction of the furan-3-ylbenzyl group through a series of coupling reactions. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions to improve yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts and bases.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted thiophene sulfonamides depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The bromothiophene-sulfonamide core is a common motif in several analogs. Key variations lie in the substituents attached to the sulfonamide nitrogen:

Key Observations :

Comparison of Yields :

- Compound 9 achieved an 81% yield using a cyclohexanone-derived substrate, indicating robust reaction conditions .

- The target compound’s furan-benzyl group may require optimized coupling conditions due to steric hindrance from the benzyl linker.

Computational and Structural Insights

- DFT Studies : highlights the importance of gradient-corrected density-functional approximations for modeling exchange energies, which could aid in predicting the target compound’s electronic properties and reactivity .

- Steric and Electronic Effects : The furan-benzyl group’s bulkiness may create steric hindrance in binding pockets, while the bromine atom’s electron-withdrawing effect could stabilize the sulfonamide moiety .

Biological Activity

5-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and as an antimicrobial agent. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Core Structure : Thiophene-2-sulfonamide

- Substituents : A bromine atom and a furan-3-ylbenzyl group

This unique combination of functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene moieties have shown potent activity against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. The mechanisms behind these activities often involve:

- Disruption of Bacterial Cell Walls : Compounds may interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.

- Inhibition of Key Enzymes : Inhibiting enzymes like carbonic anhydrases (CAs), which play crucial roles in bacterial metabolism.

Enzyme Inhibition

One notable aspect of the biological activity of this compound is its ability to inhibit specific enzymes. Research indicates that sulfonamide derivatives can effectively inhibit human carbonic anhydrase isoforms, particularly hCA II, hCA IX, and hCA XII. The inhibition constants for these enzymes are reported to be in the subnanomolar to nanomolar range, indicating high potency.

| Enzyme Isoform | Inhibition Constant (nM) |

|---|---|

| hCA I | 683 - 4250 |

| hCA II | <1 |

| hCA IX | <1 |

| hCA XII | <1 |

The mechanisms through which this compound exerts its biological effects include:

- Covalent Binding : The presence of electrophilic centers allows the compound to form covalent bonds with target proteins, enhancing selectivity.

- Hydrogen Bonding : The structural features facilitate hydrogen bonding with amino acid side chains in target proteins, modulating their activity.

- π-π Interactions : The aromatic rings can engage in π-π stacking interactions with other aromatic residues in proteins, influencing binding affinity and specificity.

Study on Antibacterial Efficacy

In a recent study, derivatives similar to this compound were evaluated for their antibacterial activity against multidrug-resistant strains. The study employed the agar well diffusion method to assess the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). The results demonstrated that certain derivatives exhibited zones of inhibition significantly greater than traditional antibiotics like meropenem.

Inhibition of Carbonic Anhydrases

Another significant investigation focused on the inhibitory effects of thiophene-based sulfonamides on carbonic anhydrases. High-resolution X-ray crystallography revealed the binding interactions between the sulfonamides and the active sites of hCA II, providing insights into their mechanism of action and supporting their potential as therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 5-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide?

The compound is synthesized via nucleophilic substitution between 5-bromothiophene-2-sulfonyl chloride and the appropriate benzylamine derivative. Purification typically involves column chromatography using gradients of dichloromethane (DCM) and methanol with ammonium hydroxide (NH₄OH) additives to improve resolution. For example, similar sulfonamides were purified using DCM/1% NH₄OH in MeOH (99:1 to 98:2) . Microwave-assisted synthesis can also be employed for coupling reactions, reducing reaction times to 10 minutes with >85% yields using Pd(PPh₃)₂Cl₂/CuI catalysts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR for structural confirmation of the benzyl and thiophene moieties.

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (e.g., exact mass analysis as in ).

- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated in crystallographic studies of brominated sulfonamides .

Q. How is preliminary biological activity screening conducted for this compound?

Initial screening involves enzyme inhibition assays (e.g., acetylcholinesterase or carbonic anhydrase) at 10 µM concentrations. Cell-based assays (e.g., U87MG glioma cell viability) using MTT or resazurin protocols at 24–72 hours are performed to assess cytotoxicity. Dose-response curves (IC₅₀ values) are generated with triplicate measurements .

Advanced Research Questions

Q. What computational approaches are used to predict target binding interactions?

Molecular docking against homology models of target proteins (e.g., GluA2 ligand-binding domain) combined with molecular dynamics (MD) simulations (50 ns trajectories) identifies key interactions like π-stacking with aromatic residues and hydrogen bonding with sulfonamide oxygen atoms. This approach guided structural optimization, such as replacing phenyl groups with thiophene to enhance binding . Density Functional Theory (DFT) calculations further assess electronic properties influencing reactivity .

Q. How can microwave-assisted synthesis improve the efficiency of preparing derivatives?

Microwave irradiation reduces reaction times from hours to minutes while improving yields. For instance, coupling reactions using Pd(PPh₃)₂Cl₂/CuI catalysts under microwave conditions (60°C, 300 W) achieved >85% yield in 10 minutes, compared to traditional heating methods. This is critical for rapid SAR exploration .

Q. What strategies resolve discrepancies in biological activity data across assays?

Contradictory IC₅₀ values between enzyme inhibition and cell-based assays may arise from differential membrane permeability or off-target effects. Orthogonal validation includes:

- Fluorescent polarization assays to confirm direct target engagement.

- Gene knockout models to assess pathway specificity. Compounds with potent enzyme inhibition but weak cellular activity may require prodrug strategies to improve bioavailability .

Q. How to design SAR studies for optimizing selectivity against related targets?

Compare structural motifs of off-targets (e.g., carbonic anhydrase isoforms) and systematically substitute functional groups. For example:

Q. What structural modifications enhance metabolic stability without compromising activity?

Replace electron-rich aromatics (e.g., phenyl) with heterocycles (thiophene) to reduce oxidative metabolism. In AMPA potentiators, substituting phenyl with 5-cyanothiophene increased microsomal stability (t₁/₂ from 15 to 42 minutes in human liver microsomes) while maintaining potency through conserved π-π interactions . Deuterium incorporation at metabolically labile positions can further prolong half-life .

Q. How are enantiomeric purity and stereochemical effects evaluated?

- Chiral HPLC with amylose- or cellulose-based columns resolves enantiomers (e.g., 78a/78b in ).

- Circular Dichroism (CD) spectroscopy confirms absolute configuration.

- Biological testing of separated enantiomers identifies stereospecific activity, as seen in antimalarial studies where diastereomers showed 10-fold differences in potency .

Methodological Considerations

- Data Contradiction Analysis : Use Hill slope analysis to distinguish allosteric vs. competitive inhibition mechanisms. For example, Hill slopes >1.5 suggest cooperative binding, requiring structural validation via mutagenesis .

- Scale-Up Challenges : Optimize column chromatography gradients (e.g., DCM/MeOH/NH₄OH) to maintain purity >95% at gram-scale synthesis .

- Toxicity Profiling : Perform hERG channel inhibition assays (patch-clamp) and AMES tests to prioritize candidates with low cardiotoxicity and mutagenicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.